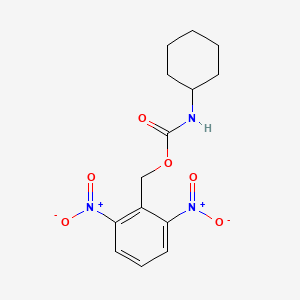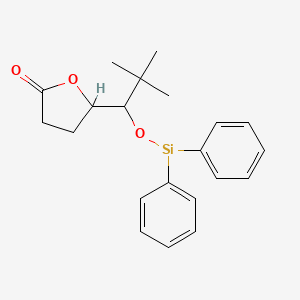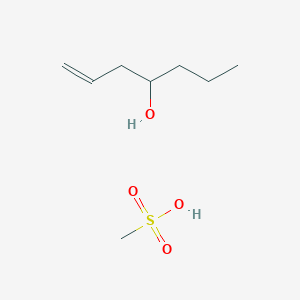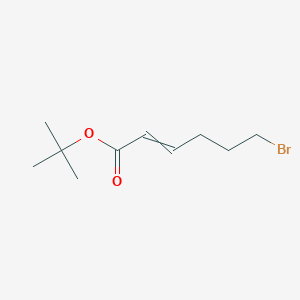![molecular formula C13H25NOSi B14272602 5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile CAS No. 138009-35-5](/img/structure/B14272602.png)
5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile is a chemical compound that features a silyl ether protecting group. Silyl ethers are commonly used in organic synthesis to protect hydroxyl groups due to their stability under various reaction conditions . This compound is particularly useful in synthetic organic chemistry for its ability to mask the reactivity of alcohols, allowing for selective reactions on other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The nitrile group is introduced through a subsequent reaction with an appropriate nitrile precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile undergoes various types of chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Fluoride sources like TBAF are used in aprotic solvents like THF (tetrahydrofuran) at room temperature.
Major Products Formed
Scientific Research Applications
5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile is widely used in scientific research for various applications:
Mechanism of Action
The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile involves the protection of hydroxyl groups through the formation of a silyl ether bond. This bond is stable under a variety of reaction conditions, preventing the hydroxyl group from participating in unwanted side reactions . The silyl ether can be selectively removed using fluoride ions, allowing for subsequent functionalization of the hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Another silyl ether used for protecting hydroxyl groups in organic synthesis.
tert-Butyldiphenylsilyl ether: Offers increased stability towards acidic conditions compared to tert-butyldimethylsilyl ethers.
Trimethylsilyl ether: Commonly used but less stable compared to tert-butyldimethylsilyl ethers.
Uniqueness
5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile is unique due to its combination of a silyl ether protecting group and a nitrile functional group. This allows for selective protection and subsequent functionalization, making it highly valuable in complex organic syntheses .
Properties
CAS No. |
138009-35-5 |
|---|---|
Molecular Formula |
C13H25NOSi |
Molecular Weight |
239.43 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-4-methylhex-2-enenitrile |
InChI |
InChI=1S/C13H25NOSi/c1-11(9-8-10-14)12(2)15-16(6,7)13(3,4)5/h8-9,11-12H,1-7H3 |
InChI Key |
ZWJWJXBSWYTWQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC#N)C(C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


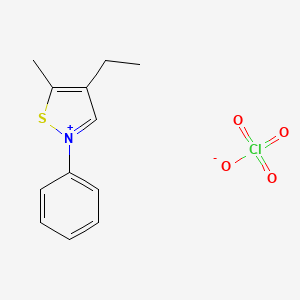

![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)

![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)

![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
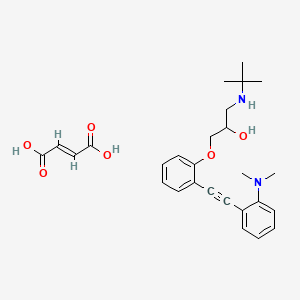
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
